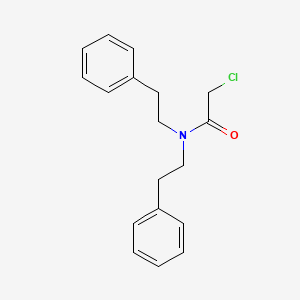
2-chloro-N,N-diphenethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-diphenethyl-acetamide, also known as Diclofop-methyl, is a herbicide that is widely used in agriculture to control annual grasses. The chemical belongs to the chemical family of aryloxyphenoxypropionate (AOPP) herbicides. Diclofop-methyl is a selective herbicide that targets grasses and does not harm broadleaf plants. The herbicide is an essential tool for farmers to protect their crops from weed infestations.
Mechanism of Action
2-chloro-N,N-diphenethyl-acetamidehyl targets the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for lipid synthesis in plants. The herbicide binds to the ACCase enzyme and inhibits its activity, leading to the accumulation of toxic levels of free fatty acids in the plant cells. This results in the death of the plant.
Biochemical and Physiological Effects
2-chloro-N,N-diphenethyl-acetamidehyl has been shown to have minimal impact on non-target organisms, including mammals, birds, and fish. The herbicide is rapidly metabolized in plants and does not accumulate in the soil. However, 2-chloro-N,N-diphenethyl-acetamidehyl can have negative effects on beneficial insects, such as bees and butterflies, which rely on the weeds for food and habitat.
Advantages and Limitations for Lab Experiments
2-chloro-N,N-diphenethyl-acetamidehyl is a useful tool for researchers studying plant lipid metabolism and herbicide resistance. The herbicide is selective and targets specific grasses, making it useful for studying the effects of herbicides on crop plants. However, 2-chloro-N,N-diphenethyl-acetamidehyl can be expensive and may not be readily available in some countries.
Future Directions
Future research on 2-chloro-N,N-diphenethyl-acetamidehyl should focus on developing new herbicides that are more effective and environmentally friendly. Researchers should also investigate the potential for resistance development in target weeds and develop strategies to prevent or manage resistance. Additionally, studies should be conducted to evaluate the impact of 2-chloro-N,N-diphenethyl-acetamidehyl on non-target organisms and the environment.
Conclusion
2-chloro-N,N-diphenethyl-acetamidehyl is a herbicide that is widely used in agriculture to control annual grasses. The chemical targets the acetyl-CoA carboxylase (ACCase) enzyme, leading to the accumulation of toxic levels of free fatty acids in the plant cells and resulting in the death of the plant. 2-chloro-N,N-diphenethyl-acetamidehyl has minimal impact on non-target organisms but can have negative effects on beneficial insects. The herbicide is a useful tool for researchers studying plant lipid metabolism and herbicide resistance. Future research should focus on developing new herbicides that are more effective and environmentally friendly, investigating the potential for resistance development, and evaluating the impact of 2-chloro-N,N-diphenethyl-acetamidehyl on the environment.
Synthesis Methods
The synthesis of 2-chloro-N,N-diphenethyl-acetamidehyl involves the reaction of 2-chloro-N,N-dimethylethylamine with 2-chloroacetyl chloride in the presence of sodium bicarbonate. The resulting product is then reacted with phenethyl alcohol in the presence of sodium hydroxide to form 2-chloro-N,N-diphenethyl-acetamidehyl. The chemical structure of 2-chloro-N,N-diphenethyl-acetamidehyl is shown below:
Scientific Research Applications
2-chloro-N,N-diphenethyl-acetamidehyl has been extensively studied for its herbicidal properties. The herbicide is used to control annual grasses in a variety of crops, including wheat, barley, oats, and rice. The scientific research on 2-chloro-N,N-diphenethyl-acetamidehyl has focused on its effectiveness in controlling weeds, its impact on the environment, and its potential for resistance development.
properties
IUPAC Name |
2-chloro-N,N-bis(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-15-18(21)20(13-11-16-7-3-1-4-8-16)14-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVKJHQSCSZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-bis(2-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2920615.png)
![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2920617.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2920619.png)


![(E)-1-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2920624.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)
![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)



![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)

